molecular formula C11H12BrN3OS B1341478 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667412-85-3

5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1341478
M. Wt: 314.2 g/mol
InChI Key: GIPWVQQLTAHSQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives is a topic of significant interest due to their wide range of biological activities. In the papers provided, various synthetic methods are described for different triazole compounds. For instance, the synthesis of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione involves quantum chemical calculations and spectral techniques, indicating a methodical approach to characterizing the compound's structure . Another paper discusses the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-

Scientific Research Applications

  • Pharmacological Properties : A study investigated the pharmacological properties of compounds related to 4-methyl-4H-1,2,4-triazole-3-thiol. It was found that certain derivatives could have effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

  • Antimicrobial and Antiproliferative Activities : Another research focused on the synthesis of 1,2,4-triazoles and evaluated them for urease inhibition and anti-proliferative activities. Some derivatives demonstrated promising results as urease inhibitors and had anti-proliferative properties (Ali et al., 2022).

  • Synthesis and Chemical Reactions : Studies have also been conducted on the reactions of 1,2,4-triazole-3-thiols with various compounds. These studies contribute to the understanding of the synthesis processes and potential applications of these derivatives in different fields (Kaldrikyan et al., 2016).

  • Synthesis of Bioactive Compounds : Research on the synthesis of new bioactive compounds using 4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-thiols has been conducted. These compounds could be important for creating original medicines (Suhak et al., 2015).

  • Anti-tumor Activity and DNA Methylation : A study synthesized new 4H-1,2,4-triazole-3-thiol derivatives to evaluate their anti-tumor activity and effect on the methylation level of tumor DNA. This indicates the potential use of these compounds in cancer research and treatment (Hovsepyan et al., 2018).

  • Oxidative Stress Prevention : Compounds derived from 1,2,4-triazole were investigated for their ability to prevent ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications (Aktay et al., 2005).

properties

IUPAC Name

3-[1-(4-bromophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWVQQLTAHSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144194
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

667412-85-3
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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